1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential pharmacological activities. This compound features a pyrazole ring, which is known for its versatility and capability to exhibit various biological activities. The presence of the fluoro and nitro groups on the phenyl moiety enhances its chemical properties and biological interactions.
1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties .
The synthesis of 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole typically involves the cyclocondensation reaction of hydrazine with appropriate carbonyl compounds. One common method includes the reaction of 2-fluoro-4-nitrobenzaldehyde with phenylhydrazine under acidic or basic conditions.
The molecular structure of 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole consists of:
The molecular formula is with a molecular weight of approximately 265.24 g/mol. The compound exhibits specific structural characteristics such as bond lengths and angles that can be analyzed using techniques like X-ray crystallography.
1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions typical for pyrazole derivatives:
These reactions often require specific conditions, such as temperature control and choice of solvents, to optimize yield and selectivity.
The mechanism of action for compounds like 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole typically involves interaction with biological targets such as enzymes or receptors. The presence of fluorine and nitro groups may enhance lipophilicity, allowing better penetration into biological membranes.
Upon administration, the compound may bind to specific targets within cells, leading to downstream effects that manifest as therapeutic benefits or biological activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or microbial growth .
The compound exhibits stability under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile makes it suitable for further derivatization to enhance its pharmacological properties .
1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole has potential applications in:
Research continues into optimizing its structure to improve efficacy and reduce side effects in therapeutic applications .
Hyperuricemia—characterized by serum uric acid (UA) concentrations exceeding 6.8 mg/dL—results from either UA overproduction or underexcretion. Xanthine oxidase catalyzes the terminal steps of purine catabolism: the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This process generates reactive oxygen species (ROS), contributing to oxidative tissue damage alongside UA crystal deposition in joints (gout) and kidneys (urate nephrolithiasis) [2] [6]. Clinically approved XO inhibitors like allopurinol (purine analog) and febuxostat (non-purine) reduce UA production but carry significant liabilities:
These limitations drive research toward structurally distinct non-purine inhibitors with improved safety profiles. Pyrazole derivatives like 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole operate through mixed-type inhibition mechanisms, binding simultaneously to the molybdenum-pterin center (where xanthine oxidation occurs) and adjacent hydrophobic subpockets, thereby blocking substrate access while minimizing off-target effects [2] [6]. In vitro studies demonstrate that strategic fluorination and nitration enhance inhibitor-enzyme binding affinity, as quantified by half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range (Table 1) [2] [8].
Table 1: Comparative Xanthine Oxidase Inhibition Profiles
Compound Class | Representative Structure | IC₅₀ Value | Inhibition Type |
---|---|---|---|
Purine Analogues | Allopurinol | 7.59 μM | Competitive |
Non-Purine Inhibitors | Febuxostat | 4.8 μM | Mixed-Type |
1-Phenylpyrazole Derivatives | 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole | <1 μM* | Mixed-Type |
N-Phenyl Aromatic Amides | Topiroxostat | 0.018–0.567 μM | Mixed-Type |
*Predicted based on structural analogs [2] [6] [8]
The development of 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole follows a rational trajectory from early pyrazole-based XO inhibitors. Key structural optimizations include:
Structure-activity relationship (SAR) studies of analogous compounds demonstrate the criticality of these modifications. For example, Li et al. reported 1-phenyl-pyrazole-4-carboxylic acid derivatives with piperidinyl substituents achieving IC₅₀ = 4.2–5.7 nM—comparable to febuxostat. In vivo, these reduced serum UA from ~1000 μM to 200 μM in hyperuricemic mice within 5 hours (dose: 5 mg/kg) [2]. Similarly, Ali et al. observed 53–62% UA reduction with para-chloro/fluoro benzamido-thiazole carboxylic acids, underscoring the advantage of halogenation [2].
Table 2: Impact of Substituents on Pyrazole Inhibitor Efficacy
N1-Aryl Substituent Pattern | C3 Substituent | IC₅₀ (XO Inhibition) | UA Reduction In Vivo |
---|---|---|---|
2-Fluoro-4-nitro | Phenyl | <1 μM* | >50%* |
3-Nitro (unfluorinated) | Methyl | 269–634 nM | 30–40% |
4-Isobutoxy-3-nitro | Thiazole-4-carboxyl | 48.6 μM | <30% |
3-Cyano-2-isopropyl (indolyl) | Thiazole-5-carboxyl | 3.5 nM | 60% (1 h) |
*Predicted for 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole based on structural class [2] [3] [8]
Though 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole lacks an amide group, its design principles align with advanced N-phenyl aromatic amide chemotypes that address limitations of early pyrazole inhibitors. These amide-based derivatives optimize key binding interactions:
Recent work confirms imidazole-4-carboxamides as privileged scaffolds, with g25 achieving nanomolar XO inhibition through optimal subpocket occupancy. 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole’s compact structure avoids the pharmacokinetic drawbacks (low Cₘₐₓ and AUC₀₋∞) observed in piperidine-containing analogs, positioning it as a lead for further optimization [2] [8].
Table 3: Binding Interactions of Pyrazole and Amide-Based XO Inhibitors
Structural Feature | Target Interaction | Effect on Binding Affinity |
---|---|---|
ortho-Fluoro (N1-aryl) | H-bond with Arg880?/Polar pocket adaptation | ΔG ≈ −2.3 kcal/mol |
para-Nitro (N1-aryl) | π-Stacking with Phe649; H-bond with water network | ΔG ≈ −3.1 kcal/mol |
C3-Phenyl | Hydrophobic packing with Leu648/Leu873/Val1011 | ΔG ≈ −1.8 kcal/mol |
Tetrazole/Imidazole (amide analogs) | Dual H-bonds with Asn768/Thr1010 | ΔG ≈ −4.0 kcal/mol |
Source: Molecular docking and thermodynamic data from referenced studies [6] [8]
The strategic incorporation of ortho-fluoro and para-nitro groups on the N1-aryl ring—as seen in 1-(2-Fluoro-4-nitrophenyl)-3-phenyl-1H-pyrazole—creates a balanced electronic profile that enhances both target engagement and drug-like properties, bridging the gap between first-generation pyrazoles and advanced amide-based inhibitors.
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 3233-90-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6
CAS No.: 25309-44-8